4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol
Description
Properties
IUPAC Name |
4-(4-amino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-8-9(2)18(10-3-5-11(19)6-4-10)14-12(8)13(15)16-7-17-14/h3-7,19H,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILCUQQFJSPNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of 4-amino-5,6-dimethylpyrimidine with a phenolic compound under acidic or basic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted phenolic derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. In studies, certain derivatives were reported to be significantly more potent than standard treatments, showing up to 100-fold increased efficacy against tumor growth and angiogenesis in preclinical models .
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that these compounds can inhibit cell proliferation. For example, one study found that specific derivatives had IC50 values of 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Neurological Applications
The compound has also been investigated for its potential in treating neurodegenerative diseases:
- LRRK2 Inhibition : Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can inhibit leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. The inhibition of LRRK2 may offer therapeutic benefits for managing this condition and other neurological disorders .
Anti-inflammatory Properties
Preliminary studies suggest that compounds within this class may possess anti-inflammatory effects by modulating pro-inflammatory cytokines:
- Cytokine Modulation : Certain derivatives have shown potential in reducing inflammation markers, which could be beneficial in treating chronic inflammatory conditions .
Antimicrobial Activity
Some derivatives of the pyrrolo[2,3-d]pyrimidine structure have demonstrated antimicrobial properties:
- Efficacy Against Bacteria : Studies have indicated that these compounds can be effective against various bacterial strains, suggesting their utility in developing new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives:
- Study on VEGFR-2 Inhibitors : A series of synthesized compounds were evaluated for their inhibitory activity against VEGFR-2. Compounds showed significant potency compared to established drugs like semaxanib .
- Preclinical Models : In vivo assessments using mouse models of melanoma demonstrated that certain derivatives not only inhibited tumor growth but also reduced metastasis significantly .
- Neurodegenerative Disease Models : Compounds targeting LRRK2 were tested in models mimicking Parkinson’s disease, showing promising results in reducing neurodegeneration markers .
Mechanism of Action
The mechanism of action of 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused heterocyclic ring system and are known for their kinase inhibitory properties.
Uniqueness
4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and phenolic functional groups allows for diverse chemical modifications and interactions with biological targets .
Biological Activity
The compound 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol is a member of the pyrrolopyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
- Molecular Formula : C13H14N4O
- Molecular Weight : 242.28 g/mol
- CAS Number : 103026-12-6
Research indicates that compounds within the pyrrolopyrimidine class exhibit a range of biological activities through various mechanisms:
- Inhibition of Kinases : Some derivatives have been identified as inhibitors of focal adhesion kinases (FAK) and Pyk2, which are involved in cell signaling and proliferation. This inhibition can potentially lead to anti-cancer effects by disrupting tumor growth and metastasis .
- Targeting Chagas Disease : A study highlighted that derivatives like the 4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine were effective against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a moderate potency with a pEC50 value of 6.5 against intracellular amastigotes without significant cytotoxicity to host cells .
- Selective Inhibition of CSF1R : Certain pyrrolopyrimidines have shown subnanomolar inhibition of the colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance. This suggests potential therapeutic applications in inflammatory diseases and cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound 1 | 5-(2-methoxyphenyl) | Initial screening hit against T. cruzi |
| Compound 2 | 5-(4-Fluoro-2-methoxyphenyl) | Improved activity against amastigotes |
| Compound 3 | 5-(4-Chloro-2-methoxyphenyl) | Enhanced selectivity for CSF1R |
These modifications have been crucial in optimizing the pharmacological properties and enhancing the therapeutic index of the compounds .
Case Studies
- Chagas Disease Model :
- Cancer Treatment :
Q & A
Q. Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|
| 4-Aminophenol (3 eq) | Isopropanol | Reflux | 12–48 h | 16–94% |
Note : The 5,6-dimethyl groups may require adjustments in reaction time due to steric effects .
Basic: How is the structure of this compound validated?
Answer:
Structural confirmation relies on multi-spectroscopic analysis :
Q. Example NMR Data for Analogs :
| Compound | ¹H NMR (DMSO-d₆) Key Signals | Reference |
|---|---|---|
| Analog 1 | δ 11.74 (NH), 8.27 (H-2), 6.79 (H-5) | |
| Analog 2 | δ 9.32 (NH), 7.17 (Ar–H) |
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Assay Variations : Differences in kinase inhibition protocols (e.g., ATP concentration, incubation time) .
- Structural Modifications : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinities .
- Purity Issues : Unoptimized recrystallization steps may leave impurities affecting activity .
Q. Methodological Approach :
Standardize Assays : Use identical enzyme sources and conditions.
Characterize Purity : Validate via HPLC (>95% purity) .
Control Structural Variables : Synthesize derivatives with incremental modifications for SAR studies .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
Focus on systematic substituent variation :
Core Modifications : Replace the 4-aminophenyl group with halogenated or methoxy-substituted aryl rings .
Side Chain Adjustments : Vary the 5,6-dimethyl groups to assess steric/electronic effects .
Biological Testing : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .
Q. Example SAR Findings :
| Substituent (R) | Kinase Inhibition (IC₅₀, nM) | Reference |
|---|---|---|
| 4-Chlorophenyl | 12 ± 1.5 (EGFR) | |
| 4-Methoxyphenyl | 45 ± 3.2 (EGFR) |
Basic: What purification techniques are effective post-synthesis?
Answer:
Q. Critical Factors :
- Solvent Polarity : Phenol’s hydroxyl group necessitates polar solvents (e.g., methanol) for solubility .
- Temperature Control : Slow cooling minimizes impurity inclusion .
Advanced: How to optimize reaction yields for scaled-up synthesis?
Answer:
- Catalyst Screening : Test Pd(II) acetate or Buchwald-Hartwig catalysts for cross-coupling steps .
- Reagent Ratios : Increase amine equivalents (e.g., 3→5 eq) to drive substitution to completion .
- Reaction Monitoring : Use TLC/HPLC to terminate reactions at peak product concentration .
Case Study :
Pd-catalyzed coupling improved yields from 51% to 68% in analog synthesis .
Advanced: How do steric effects from 5,6-dimethyl groups influence reactivity?
Answer:
The 5,6-dimethyl groups:
- Reduce Nucleophilic Attack : Steric hindrance at the 4-position may slow substitution kinetics .
- Alter Solubility : Increased hydrophobicity necessitates solvent optimization (e.g., DMF/water mixtures) .
Experimental Validation :
Compare reaction rates of dimethyl vs. non-methylated analogs under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
